[(1R,2R,3R,5R)-2,3,5-trifluorocyclohexyl]benzene
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Overview
Description
[(1R,2R,3R,5R)-2,3,5-trifluorocyclohexyl]benzene is an organic compound characterized by a cyclohexane ring substituted with three fluorine atoms and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,3R,5R)-2,3,5-trifluorocyclohexyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane, which is subjected to fluorination to introduce the fluorine atoms at the 2, 3, and 5 positions.
Fluorination: This step can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure regioselectivity.
Aromatic Substitution: The fluorinated cyclohexane is then subjected to a Friedel-Crafts alkylation reaction with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency and selectivity of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce the benzene ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: H₂ with Pd/C or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclohexyl derivatives, reduced aromatic rings.
Substitution: Amino or thiol-substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry
[(1R,2R,3R,5R)-2,3,5-trifluorocyclohexyl]benzene is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology
In biological research, this compound can be used to study the effects of fluorination on biological activity and molecular interactions.
Medicine
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, that benefit from the unique properties imparted by fluorination.
Mechanism of Action
The mechanism by which [(1R,2R,3R,5R)-2,3,5-trifluorocyclohexyl]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing electronic properties and steric interactions. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- [(1R,2R,3R,5R)-2,3,5-trifluorocyclohexyl]methane
- [(1R,2R,3R,5R)-2,3,5-trifluorocyclohexyl]ethane
- [(1R,2R,3R,5R)-2,3,5-trifluorocyclohexyl]propane
Uniqueness
[(1R,2R,3R,5R)-2,3,5-trifluorocyclohexyl]benzene is unique due to the presence of a benzene ring, which imparts additional aromatic stability and potential for π-π interactions. This distinguishes it from other fluorinated cyclohexyl derivatives that lack aromaticity.
Properties
IUPAC Name |
[(1R,2R,3R,5R)-2,3,5-trifluorocyclohexyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10-,11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKUQXLPNSXGNG-DDHJBXDOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C(C1C2=CC=CC=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C[C@H]([C@@H]([C@H]1C2=CC=CC=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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